molecular formula C12H14N2S2 B7872907 2-(Piperidin-4-ylthio)benzo[D]thiazole

2-(Piperidin-4-ylthio)benzo[D]thiazole

Cat. No.: B7872907
M. Wt: 250.4 g/mol
InChI Key: GHGDREBDLZLBSJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylthio)benzo[D]thiazole is a chemical compound with the molecular formula C12H14N2S2 and a molecular weight of 250.39 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring attached to a thiazole ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylthio)benzo[D]thiazole typically involves the reaction of piperidine-4-thiol with benzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to achieve high yields and purity. The process may also include steps to remove impurities and by-products to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-ylthio)benzo[D]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been investigated for its biological activity, including its potential as an antimicrobial agent.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Piperidin-4-ylthio)benzo[D]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-(Piperidin-4-ylthio)benzothiazole

  • 2-(Piperidin-4-ylthio)benzimidazole

  • 2-(Piperidin-4-ylthio)benzoxazole

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Biological Activity

2-(Piperidin-4-ylthio)benzo[D]thiazole (commonly referred to as 2-PBT) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow for diverse biological interactions. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of 2-PBT is C12H15N2S2, with a molecular weight of 270.84 g/mol. Its structure comprises a benzothiazole core substituted with a piperidin-4-ylthio group. This configuration is notable for its potential to interact with various biological targets due to the presence of both thiazole and piperidine moieties, which can facilitate hydrogen bonding and nucleophilic substitutions.

Pharmacological Properties

The biological activity of 2-PBT has been investigated across several pharmacological areas:

  • Antiviral Activity : Research indicates that derivatives of benzothiazole, including those similar to 2-PBT, exhibit antiviral properties. For instance, compounds containing benzothiazole rings have shown effectiveness against viruses such as HSV-1 and HCV . In vitro studies demonstrated significant viral reduction rates, suggesting that 2-PBT could be a candidate for further antiviral development.
  • Neuropharmacology : The compound's ability to interact with neuroreceptors positions it as a potential agent in treating neurological disorders. Its structural similarities to known neuroactive compounds suggest it may influence neurotransmitter systems.
  • Acetylcholinesterase Inhibition : Compounds with a similar thiazole core have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This inhibition could enhance acetylcholine levels in the brain, providing therapeutic benefits .
  • PPARδ Agonism : Recent studies have identified benzothiazole derivatives as potent agonists for peroxisome proliferator-activated receptor δ (PPARδ), which plays a critical role in metabolic regulation and may be targeted in metabolic syndrome treatments .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 2-PBT:

  • Antiviral Studies : A study synthesized various benzothiazole derivatives and evaluated their antiviral efficacy against multiple viruses. Among these, certain compounds exhibited over 70% reduction in viral load compared to standard treatments like acyclovir .
  • In Silico Docking Studies : Molecular docking studies have been employed to predict the binding affinity of 2-PBT to various biological targets. These studies suggest that the compound can effectively bind to receptors involved in neuropharmacology and cancer biology, indicating its potential as a lead compound for drug discovery .

Comparative Analysis

To better understand the unique features of 2-PBT, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Piperidin-4-ylmethyl)benzo[d]thiazoleC13H16N2SContains a methyl group instead of thioether
2-(Thiomorpholin-4-yl)benzo[d]thiazoleC12H14N2S2Features a thiomorpholine ring
2-(Morpholin-4-yl)benzo[d]thiazoleC12H14N2OSMorpholine instead of piperidine

The comparative analysis highlights that while these compounds share the benzothiazole core, variations in substituents significantly influence their pharmacological profiles and biological activities.

Properties

IUPAC Name

2-piperidin-4-ylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGDREBDLZLBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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